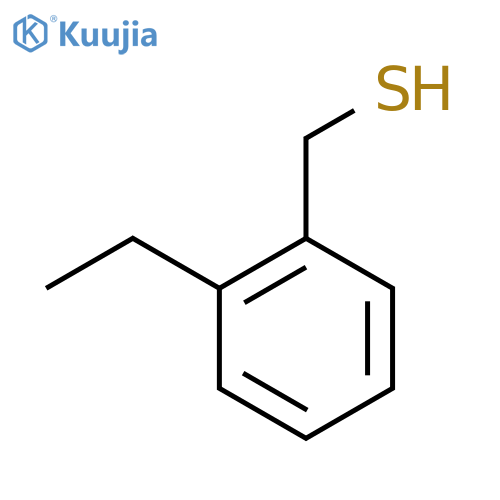

Cas no 7341-26-6 ((2-Ethylphenyl)methanethiol)

(2-Ethylphenyl)methanethiol 化学的及び物理的性質

名前と識別子

-

- AKOS018444503

- (2-ethylphenyl)methanethiol

- 7341-26-6

- EN300-1288900

- SCHEMBL9168805

- (2-Ethylphenyl)methanethiol

-

- インチ: 1S/C9H12S/c1-2-8-5-3-4-6-9(8)7-10/h3-6,10H,2,7H2,1H3

- InChIKey: QTTAKXPPGQAQPS-UHFFFAOYSA-N

- SMILES: SCC1C=CC=CC=1CC

計算された属性

- 精确分子量: 152.06597156g/mol

- 同位素质量: 152.06597156g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 10

- 回転可能化学結合数: 2

- 複雑さ: 90.7

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 1Ų

- XLogP3: 2.8

(2-Ethylphenyl)methanethiol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1288900-10000mg |

(2-ethylphenyl)methanethiol |

7341-26-6 | 10000mg |

$3007.0 | 2023-10-01 | ||

| Enamine | EN300-1288900-500mg |

(2-ethylphenyl)methanethiol |

7341-26-6 | 500mg |

$671.0 | 2023-10-01 | ||

| Enamine | EN300-1288900-100mg |

(2-ethylphenyl)methanethiol |

7341-26-6 | 100mg |

$615.0 | 2023-10-01 | ||

| Enamine | EN300-1288900-5000mg |

(2-ethylphenyl)methanethiol |

7341-26-6 | 5000mg |

$2028.0 | 2023-10-01 | ||

| Enamine | EN300-1288900-1.0g |

(2-ethylphenyl)methanethiol |

7341-26-6 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1288900-50mg |

(2-ethylphenyl)methanethiol |

7341-26-6 | 50mg |

$587.0 | 2023-10-01 | ||

| Enamine | EN300-1288900-1000mg |

(2-ethylphenyl)methanethiol |

7341-26-6 | 1000mg |

$699.0 | 2023-10-01 | ||

| Enamine | EN300-1288900-250mg |

(2-ethylphenyl)methanethiol |

7341-26-6 | 250mg |

$642.0 | 2023-10-01 | ||

| Enamine | EN300-1288900-2500mg |

(2-ethylphenyl)methanethiol |

7341-26-6 | 2500mg |

$1370.0 | 2023-10-01 |

(2-Ethylphenyl)methanethiol 関連文献

-

1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

-

Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

(2-Ethylphenyl)methanethiolに関する追加情報

Comprehensive Overview of (2-Ethylphenyl)methanethiol (CAS No. 7341-26-6): Properties, Applications, and Industry Insights

(2-Ethylphenyl)methanethiol (CAS No. 7341-26-6) is a specialized organic compound belonging to the thiol family, characterized by its distinct aromatic structure and sulfur-containing functional group. This compound has garnered significant attention in recent years due to its versatile applications in flavor and fragrance formulations, pharmaceutical intermediates, and material science. With the growing demand for high-performance additives and sustainable chemicals, (2-Ethylphenyl)methanethiol stands out as a key ingredient in modern industrial processes.

The chemical structure of (2-Ethylphenyl)methanethiol features a benzene ring substituted with an ethyl group at the 2-position and a methanethiol group, which contributes to its unique reactivity and odor profile. Researchers have identified its potential in green chemistry applications, particularly in catalysis and bio-based synthesis, aligning with the global shift toward eco-friendly production methods. Its low volatility and stability under moderate conditions make it a preferred choice for long-lasting fragrance compositions.

In the flavor and fragrance industry, (2-Ethylphenyl)methanethiol is prized for its pungent, sulfuraceous aroma, often used to enhance meaty or roasted notes in food products. Recent trends show a surge in searches for "natural-like flavor enhancers" and "vegan-friendly additives", where this compound plays a critical role. Its compatibility with plant-derived formulations has made it a staple in clean-label product development, addressing consumer demands for transparency and sustainability.

From a synthetic chemistry perspective, (2-Ethylphenyl)methanethiol serves as a building block for heterocyclic compounds and ligand design in coordination chemistry. The rise of AI-driven molecular modeling has accelerated research into its potential applications, with queries like "thiol-based catalysts 2024" and "aromatic thiols in drug discovery" trending in academic circles. Its ability to form stable metal complexes has also sparked interest in nanomaterial functionalization.

Safety and regulatory compliance remain paramount in handling (2-Ethylphenyl)methanethiol. While not classified as hazardous under standard protocols, proper storage conditions (e.g., inert atmospheres, light-sensitive containers) are recommended to preserve its integrity. Industry professionals frequently search for "CAS 7341-26-6 safety data" and "thiol handling best practices", reflecting the need for updated guidelines in workplace safety standards.

The market outlook for (2-Ethylphenyl)methanethiol remains positive, driven by innovations in custom synthesis and specialty chemicals. As industries prioritize circular economy principles, this compound's potential for recyclable derivatives positions it as a future-proof solution. With ongoing studies exploring its role in advanced polymer systems and bioactive molecules, (2-Ethylphenyl)methanethiol continues to bridge gaps between traditional chemistry and cutting-edge applications.

7341-26-6 ((2-Ethylphenyl)methanethiol) Related Products

- 2229134-79-4(1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one)

- 1291491-22-9(2-Methyl-4-(tetrahydro-furan-2-ylmethoxy)-benzofuran-6-carboxylic acid methyl ester)

- 1368290-38-3((7-Chloroimidazo1,2-apyridin-2-yl)methanol)

- 20884-63-3(2-(isopropylsulfonyl)benzoic Acid)

- 933744-16-2(4-Amino-1-methylpyrrolidin-2-one)

- 1334375-61-9(N-cyclopentyl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamide)

- 630126-16-8(5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole)

- 1038334-93-8(4-amino-4-(3,4-dimethylphenyl)butanoic acid)

- 2137065-46-2((2R,4r,6S)-2,6-dimethyl-N-(propan-2-yl)oxane-4-carboxamide)

- 1807941-00-9((1S)-1-3-Fluoro-4-(1H-pyrazol-1-yl)phenylethan-1-amine Hydrochloride)